molecular formula C17H12Cl2N4OS B2635928 N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872988-00-6

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2635928
CAS No.: 872988-00-6
M. Wt: 391.27
InChI Key: HILWHQDTAMOEOH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a dichlorophenyl group, a pyridazinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved would depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and lipophilicity, while the pyridazinyl and pyridinyl groups offer potential for hydrogen bonding and electronic interactions .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4OS/c18-13-4-3-12(8-14(13)19)21-16(24)10-25-17-6-5-15(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWHQDTAMOEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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